1-[(4-Chlorophenyl)(phenyl)methyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine typically involves multiple steps. One common method starts with the reaction of 1-(4-chlorophenyl)piperazine with a suitable benzyl halide under basic conditions to form the intermediate compound. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antihistamine and anti-allergic agent.
Pharmacology: The compound is investigated for its interactions with histamine receptors and its potential to treat allergic conditions.
Biological Research: It is used as a tool compound to study the effects of piperazine derivatives on various biological pathways.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with histamine receptors, particularly the H1 receptor. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses. The presence of the nitro and trifluoromethyl groups enhances its binding affinity and potency .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler derivative with similar antihistamine properties.
Chlorcyclizine: Another piperazine derivative used as an antihistamine.
Clocinizine: A related compound with antihistamine activity.
Uniqueness
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its pharmacological properties and binding affinity to histamine receptors. This makes it a more potent and effective antihistamine compared to its simpler counterparts .
Properties
Molecular Formula |
C24H20ClF3N4O4 |
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Molecular Weight |
520.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C24H20ClF3N4O4/c25-19-8-6-17(7-9-19)22(16-4-2-1-3-5-16)29-10-12-30(13-11-29)23-20(31(33)34)14-18(24(26,27)28)15-21(23)32(35)36/h1-9,14-15,22H,10-13H2 |
InChI Key |
VKTGCJVCOJANOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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